REACTION_CXSMILES
|
B.CSC.[CH2:5]([O:9][S:10]([CH:13]1[CH2:16][C:15](=[C:17]([C:23](OCC)=[O:24])[C:18](OCC)=[O:19])[CH2:14]1)(=[O:12])=[O:11])[CH2:6][CH2:7][CH3:8].C(OCC)(=O)C>C1COCC1>[OH:19][CH2:18][CH:17]([CH:15]1[CH2:14][CH:13]([S:10]([O:9][CH2:5][CH2:6][CH2:7][CH3:8])(=[O:12])=[O:11])[CH2:16]1)[CH2:23][OH:24] |f:0.1|
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
diethyl 2-(3-(butoxysulfonyl)cyclobutylidene)malonate
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OS(=O)(=O)C1CC(C1)=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mass
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (70% ethyl acetate in hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)C1CC(C1)S(=O)(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |